Nkg2D-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nkg2D-IN-1 is a compound that targets the natural killer group 2 member D (NKG2D) receptor, which is predominantly expressed on cytotoxic immune cells such as natural killer cells, natural killer T cells, and subsets of gamma delta T cells. The NKG2D receptor plays a crucial role in immune surveillance by recognizing stress-induced ligands on target cells, leading to the activation of immune responses against infected or transformed cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nkg2D-IN-1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail. general synthetic strategies for similar compounds often involve:

Formation of Core Structure: This step typically involves the construction of the core chemical structure through various organic reactions such as cyclization, condensation, or cross-coupling reactions.

Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties and biological activity.

Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This process may include:

Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and minimize impurities.

Batch or Continuous Processing: Depending on the scale, the production may be carried out in batch reactors or continuous flow systems.

Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Nkg2D-IN-1 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Nkg2D-IN-1 has significant applications in scientific research, particularly in the fields of immunology, oncology, and cell biology . Some key applications include:

Cancer Immunotherapy: this compound is used to study the modulation of immune responses against cancer cells. By inhibiting the NKG2D receptor, researchers can investigate the role of this receptor in tumor surveillance and immune evasion.

Autoimmune Diseases: The compound is also employed in research on autoimmune diseases, where the NKG2D receptor plays a role in the activation of self-reactive immune cells.

Infectious Diseases: this compound is used to explore the immune response to viral infections, as the NKG2D receptor is involved in recognizing and eliminating infected cells.

Transplantation: Research on transplantation immunology utilizes this compound to understand the mechanisms of graft rejection and tolerance.

Mechanism of Action

Nkg2D-IN-1 exerts its effects by binding to the NKG2D receptor, thereby inhibiting its interaction with stress-induced ligands on target cells . This inhibition prevents the activation of natural killer cells and cytotoxic T cells, leading to reduced immune responses against transformed or infected cells. The molecular targets and pathways involved include:

NKG2D Receptor: The primary target of this compound is the NKG2D receptor, which is expressed on various cytotoxic immune cells.

Signal Transduction Pathways: Inhibition of the NKG2D receptor affects downstream signaling pathways, including the activation of kinases and transcription factors involved in immune cell activation and cytokine production.

Comparison with Similar Compounds

Nkg2D-IN-1 can be compared with other compounds that target the NKG2D receptor or similar immune receptors . Some similar compounds include:

NKG2D-Bispecific Antibodies: These antibodies target both the NKG2D receptor and another antigen, enhancing immune responses against specific targets.

NKG2D Ligand Agonists: Compounds that mimic the ligands of the NKG2D receptor, promoting its activation and enhancing immune responses.

Other Immune Checkpoint Inhibitors: Compounds targeting other immune checkpoints, such as programmed cell death protein 1 (PD-1) or cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), can be compared to this compound in terms of their mechanisms and applications.

This compound is unique in its specific inhibition of the NKG2D receptor, making it a valuable tool for studying the role of this receptor in various immune processes and diseases.

Properties

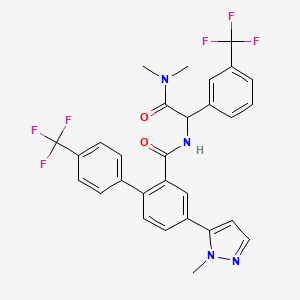

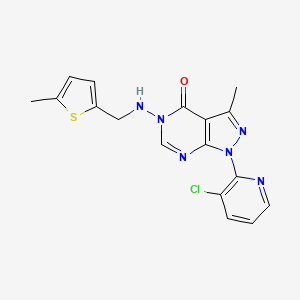

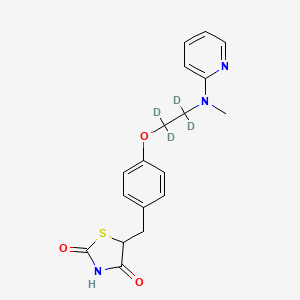

Molecular Formula |

C29H24F6N4O2 |

|---|---|

Molecular Weight |

574.5 g/mol |

IUPAC Name |

N-[2-(dimethylamino)-2-oxo-1-[3-(trifluoromethyl)phenyl]ethyl]-5-(2-methylpyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C29H24F6N4O2/c1-38(2)27(41)25(19-5-4-6-21(15-19)29(33,34)35)37-26(40)23-16-18(24-13-14-36-39(24)3)9-12-22(23)17-7-10-20(11-8-17)28(30,31)32/h4-16,25H,1-3H3,(H,37,40) |

InChI Key |

KNKLXKBJJSPVFJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)